molecular formula C20H18Br2O2 B14514822 Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate CAS No. 62544-11-0

Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B14514822
CAS No.: 62544-11-0
M. Wt: 450.2 g/mol
InChI Key: CQLAMQNARCGGOK-UHFFFAOYSA-N
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Description

Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring substituted with two 3-bromophenyl groups and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can influence biological processes and chemical reactions, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate is unique due to the presence of two bromophenyl groups, which impart distinct chemical and physical properties.

Properties

CAS No.

62544-11-0

Molecular Formula

C20H18Br2O2

Molecular Weight

450.2 g/mol

IUPAC Name

methyl 3,4-bis(3-bromophenyl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C20H18Br2O2/c1-24-20(23)15-8-9-18(13-4-2-6-16(21)10-13)19(12-15)14-5-3-7-17(22)11-14/h2-7,10-11,15H,8-9,12H2,1H3

InChI Key

CQLAMQNARCGGOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=C(C1)C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br

Origin of Product

United States

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